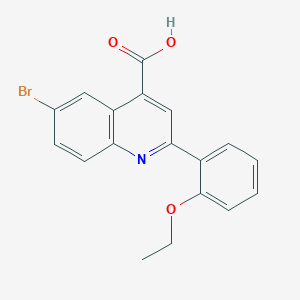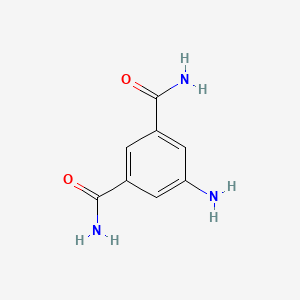
5-Amino-isophtalamide
Vue d'ensemble
Description
5-Amino-isophthalamide is a white solid compound with the molecular formula C8H9N3O2. It is soluble in some organic solvents such as ethanol and dimethylformamide. This compound is stable at room temperature but may decompose at higher temperatures. It is used as an intermediate in the synthesis of organic dyes, pigments, antibiotics, fluorescent dyes, and biological markers .
Applications De Recherche Scientifique
5-Amino-isophthalamide has several applications in scientific research:
Mécanisme D'action
Target of Action
5-Amino-isophthalamide, also known as 5-Aminoisophthalamide, is a compound used in proteomics research . .
Mode of Action
It’s known that the compound is used as an intermediate in the preparation of iodinated diagnostic agents . This suggests that it may interact with its targets to facilitate the production of these agents.
Biochemical Pathways
It’s known that the compound is used as an intermediate in the preparation of iodinated diagnostic agents , which implies that it may play a role in the biochemical pathways related to iodine metabolism and diagnostic imaging.
Result of Action
Given its role as an intermediate in the preparation of iodinated diagnostic agents , it can be inferred that the compound may contribute to the production of these agents, which are used to enhance the contrast in medical imaging.
Analyse Biochimique
Biochemical Properties
5-Amino-isophthalamide plays a crucial role in biochemical reactions, particularly in the formation of oximes and hydrazones . It interacts with various enzymes and proteins, including nicotinamide N-methyltransferase (NNMT), which is involved in metabolic pathways . The compound’s interactions with these biomolecules are essential for its function in regulating metabolic processes and influencing cellular activities.
Cellular Effects
5-Amino-isophthalamide has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes is crucial for maintaining cellular homeostasis and regulating metabolic activities. Additionally, 5-Amino-isophthalamide has been shown to affect the activity of adipocytes, promoting the conversion of white fat cells to metabolically active brown-like fat cells .
Molecular Mechanism
The molecular mechanism of 5-Amino-isophthalamide involves its interaction with NNMT and other enzymes . By targeting NNMT, the compound affects the methylation status of histones and DNA, influencing gene expression and cellular metabolism . Additionally, 5-Amino-isophthalamide interacts with essential amino acids, such as leucine, valine, and isoleucine, influencing their metabolism and promoting anabolic processes crucial for muscle growth and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-isophthalamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 5-Amino-isophthalamide can maintain its stability over extended periods, allowing for sustained effects on cellular processes . Its degradation products may also have significant biochemical activities that need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 5-Amino-isophthalamide vary with different dosages in animal models. Studies have shown that the compound is orally active in rodents, with a tolerable oral dosage of approximately 100mg/kg in mice . At higher doses, 5-Amino-isophthalamide may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Additionally, the compound’s effects on metabolic pathways and enzyme activity are dose-dependent, with higher doses leading to more pronounced effects .
Metabolic Pathways
5-Amino-isophthalamide is involved in various metabolic pathways, including those related to amino acid degradation and energy metabolism . The compound interacts with enzymes such as NNMT, influencing the methylation of nicotinamide and the production of nicotinamide adenine dinucleotide (NAD+) . These interactions are crucial for maintaining cellular energy balance and regulating metabolic flux .
Transport and Distribution
The transport and distribution of 5-Amino-isophthalamide within cells and tissues are mediated by specific transporters and binding proteins . The compound’s solubility in water and its interactions with cellular membranes influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects .
Subcellular Localization
5-Amino-isophthalamide exhibits specific subcellular localization patterns that influence its activity and function . The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization patterns are crucial for its role in regulating cellular processes and maintaining cellular homeostasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-Amino-isophthalamide typically involves the reduction of 5-nitroisophthalamide. One common method includes the following steps :
Starting Material: Dimethyl 5-nitro-isophthalate.
Reaction with Amino Alcohol: The dimethyl 5-nitro-isophthalate is reacted with 1-amino-2,3-propanediol in methanol under reflux conditions for about 20 hours. This results in the formation of 5-nitro-N,N’-bis(2,3-dihydroxypropyl) isophthalamide.
Reduction: The 5-nitro-N,N’-bis(2,3-dihydroxypropyl) isophthalamide is then suspended in aqueous hydrochloric acid and hydrogenated in the presence of a palladium oxide/charcoal catalyst to yield 5-Amino-N,N’-bis(2,3-dihydroxypropyl)-isophthalamide.
Industrial Production Methods
In industrial settings, the synthesis of 5-Amino-isophthalamide can be scaled up using continuous processes. For example, a continuous process for the iodination reaction of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)-isophthalamide followed by purification is employed to produce intermediates for non-ionic X-ray contrast agents .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-isophthalamide undergoes various chemical reactions, including:
Reduction: As mentioned, the reduction of 5-nitroisophthalamide to 5-Amino-isophthalamide.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Iodination: The compound can be iodinated to form iodinated derivatives used in diagnostic imaging.
Common Reagents and Conditions
Hydrogenation: Palladium oxide/charcoal catalyst in the presence of hydrogen.
Iodination: Sodium iodine dichloride is commonly used for iodination reactions.
Major Products
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitroisophthalamide: The precursor to 5-Amino-isophthalamide.
5-Amino-N,N’-bis(2,3-dihydroxypropyl)-isophthalamide: An intermediate in the synthesis of iodinated contrast agents.
Iohexol: A non-ionic X-ray contrast agent derived from similar intermediates.
Uniqueness
5-Amino-isophthalamide is unique due to its versatility as an intermediate in various chemical syntheses. Its ability to undergo multiple reactions, such as reduction and iodination, makes it valuable in producing a wide range of compounds, particularly in the field of diagnostic imaging .
Propriétés
IUPAC Name |
5-aminobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPIWHPHEGRYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367998 | |
| Record name | 5-Amino-isophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28321-49-5 | |
| Record name | 5-Amino-isophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminobenzene-1,3-dicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)

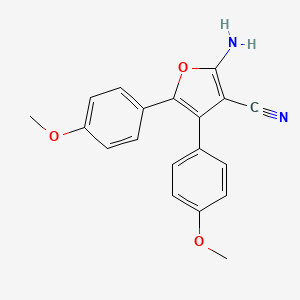

![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)


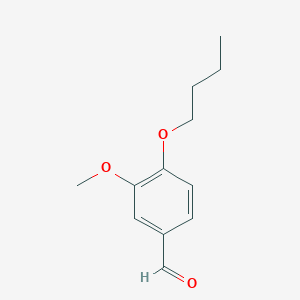
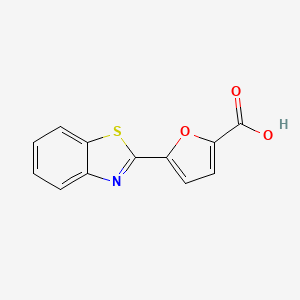

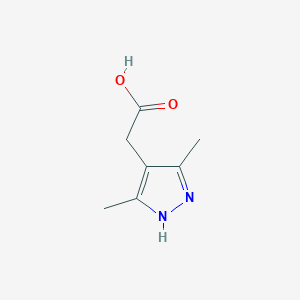
![N-[2-(4-bromophenoxy)ethyl]-N-methylamine](/img/structure/B1271706.png)

